molecular formula C11H6N4O7 B14434625 3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one CAS No. 74197-40-3

3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one

Cat. No.: B14434625
CAS No.: 74197-40-3
M. Wt: 306.19 g/mol
InChI Key: HTAYVAFRCDMVNB-UHFFFAOYSA-N
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Description

3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one is a synthetic organic compound characterized by the presence of nitro groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a nitrophenyl group. Reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one can undergo various chemical reactions including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: The major products are typically the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the production of dyes, pigments, or other materials requiring nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-1-(4-nitrophenyl)pyridin-4(1H)-one would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro groups could also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.

    4-Nitrophenol: A precursor in the synthesis of various pharmaceuticals and agrochemicals.

    3,5-Dinitrobenzoic acid: Used in organic synthesis and as a reagent in analytical chemistry.

Properties

74197-40-3

Molecular Formula

C11H6N4O7

Molecular Weight

306.19 g/mol

IUPAC Name

3,5-dinitro-1-(4-nitrophenyl)pyridin-4-one

InChI

InChI=1S/C11H6N4O7/c16-11-9(14(19)20)5-12(6-10(11)15(21)22)7-1-3-8(4-2-7)13(17)18/h1-6H

InChI Key

HTAYVAFRCDMVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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